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4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester
Overview
Description
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C13H10F3NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoromethoxyacetic acid in the presence of acetic anhydride as an esterification agent . The reaction is usually carried out in a suitable solvent, such as dichloromethane or dimethyl sulfoxide, under controlled temperature and reaction time conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Quinoline derivatives are known for their ability to inhibit bacterial growth through various mechanisms, including interference with DNA synthesis and metabolic pathways. Research indicates that compounds with trifluoromethyl groups can enhance antimicrobial efficacy due to increased lipophilicity and membrane penetration capabilities .
Potential Antiviral Agents
Studies have suggested that derivatives of quinoline can be effective against viral infections. The presence of the hydroxy and carboxylic acid groups in the structure may facilitate interactions with viral proteins or enzymes, potentially leading to antiviral activity. Ongoing research is exploring these possibilities further, particularly in the context of emerging viral threats .
Material Science
Dye-Sensitized Solar Cells (DSSCs)
The compound has shown promise as a dye sensitizer in solar cell applications. Its ability to form complexes with metal ions allows it to function effectively in light absorption and electron transfer processes within DSSCs. The trifluoromethoxy group enhances the stability and efficiency of the dye, leading to improved performance in solar energy conversion .
Fluorescent Probes
Due to its unique fluorescence characteristics, 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester is being investigated as a fluorescent probe for bioimaging applications. The compound's ability to emit light upon excitation makes it suitable for tracking biological processes in living organisms, providing insights into cellular functions and disease mechanisms .
Organic Synthesis
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of more complex structures. Researchers are utilizing it to synthesize novel compounds with potential applications in pharmaceuticals and agrochemicals .
Reagent in Chemical Reactions
In synthetic organic chemistry, this compound can act as a reagent in reactions such as acylation and alkylation. Its reactivity can be exploited to introduce new functional groups into existing molecules, facilitating the development of new materials and drugs .
Case Studies
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline: Known for its antimicrobial properties.
7-Trifluoromethylquinoline: Studied for its potential anticancer activity.
3-Carboxyquinoline: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester (CAS Number: 391-02-6) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies based on diverse research findings.
The compound's molecular formula is , with a molecular weight of approximately 285.22 g/mol. It is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and stability in biological systems. Key physical properties include:
Property | Value |
---|---|
Density | 1.373 g/cm³ |
Boiling Point | 348.9 °C |
Melting Point | >300 °C |
Flash Point | 164.8 °C |
Synthesis
The synthesis of this compound typically involves a multistep process, including the reaction of diethyl ({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedioate with various reagents under controlled conditions. The detailed synthesis procedure has been documented in literature, highlighting the importance of specific reaction conditions for optimal yield .
Anticancer Activity
Research indicates that this compound exhibits moderate cytotoxic activity against various cancer cell lines, including:
- MCF-7 (mammary gland cancer)
- HePG2 (hepatocellular carcinoma)
- HCT-116 (human colorectal carcinoma)
In particular, it showed significant activity against MCF-7 cells with an IC50 value indicating effective inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. While initial studies suggested limited activity against certain bacterial strains, further modifications to the compound's structure have led to enhanced antimicrobial efficacy. For instance, derivatives of this compound have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is believed to play a crucial role in enhancing biological activity. The lipophilic nature of this group aids in membrane penetration and interaction with biological targets. Studies have shown that modifications to the side chains can significantly alter the compound's potency against different pathogens and cancer cells .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of 4-hydroxy-7-trifluoromethoxyquinoline exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent derivatives were identified through systematic SAR studies, leading to compounds with enhanced efficacy against resistant strains .
- Cytotoxicity Assessment : In vitro assays assessed the cytotoxic effects on various cancer cell lines, revealing that structural modifications could lead to improved selectivity and potency against specific cancer types. Notably, certain derivatives showed IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
Properties
IUPAC Name |
ethyl 4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-2-20-12(19)9-6-17-10-5-7(21-13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZQMWHKZFRHML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671148 | |
Record name | Ethyl 4-oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53985-73-2 | |
Record name | Ethyl 4-oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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